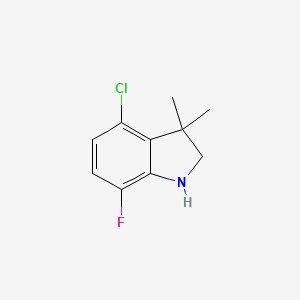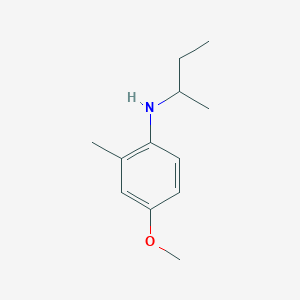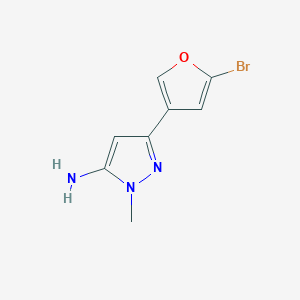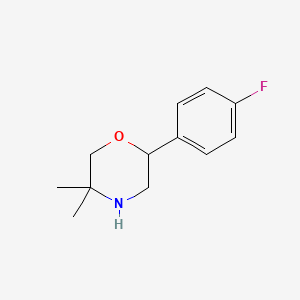![molecular formula C20H30N4O3S2 B13071522 5-[3-(Morpholine-4-sulfonyl)-phenyl]-4-(1,1,3,3-tetramethyl-butyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B13071522.png)
5-[3-(Morpholine-4-sulfonyl)-phenyl]-4-(1,1,3,3-tetramethyl-butyl)-4H-[1,2,4]triazole-3-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[3-(morpholine-4-sulfonyl)phenyl]-4-(2,4,4-trimethylpentan-2-yl)-4H-1,2,4-triazole-3-thiol is a complex organic compound with a molecular formula of C20H30N4O3S2 This compound is notable for its unique structure, which includes a morpholine sulfonyl group, a phenyl ring, and a triazole ring
Méthodes De Préparation
The synthesis of 5-[3-(morpholine-4-sulfonyl)phenyl]-4-(2,4,4-trimethylpentan-2-yl)-4H-1,2,4-triazole-3-thiol typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the triazole ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Introduction of the morpholine sulfonyl group: This step often involves the reaction of the triazole intermediate with morpholine-4-sulfonyl chloride under basic conditions.
Attachment of the phenyl ring: This can be done through a Suzuki-Miyaura coupling reaction, which involves the use of palladium catalysts and boronic acids.
Analyse Des Réactions Chimiques
5-[3-(morpholine-4-sulfonyl)phenyl]-4-(2,4,4-trimethylpentan-2-yl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The morpholine ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines.
Applications De Recherche Scientifique
This compound has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Preliminary studies suggest it may have therapeutic potential in treating certain diseases, although more research is needed.
Industry: It can be used in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of 5-[3-(morpholine-4-sulfonyl)phenyl]-4-(2,4,4-trimethylpentan-2-yl)-4H-1,2,4-triazole-3-thiol is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its triazole and sulfonyl groups. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar compounds include other triazole derivatives and sulfonyl-containing molecules. Compared to these compounds, 5-[3-(morpholine-4-sulfonyl)phenyl]-4-(2,4,4-trimethylpentan-2-yl)-4H-1,2,4-triazole-3-thiol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Some similar compounds are:
1,2,4-Triazole-3-thiol derivatives: These compounds share the triazole-thiol core but differ in their substituents.
Morpholine sulfonyl derivatives: These compounds contain the morpholine sulfonyl group but lack the triazole ring.
This compound’s unique structure makes it a valuable tool in various research applications, offering opportunities for the development of new therapeutic agents and materials.
Propriétés
Formule moléculaire |
C20H30N4O3S2 |
|---|---|
Poids moléculaire |
438.6 g/mol |
Nom IUPAC |
3-(3-morpholin-4-ylsulfonylphenyl)-4-(2,4,4-trimethylpentan-2-yl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C20H30N4O3S2/c1-19(2,3)14-20(4,5)24-17(21-22-18(24)28)15-7-6-8-16(13-15)29(25,26)23-9-11-27-12-10-23/h6-8,13H,9-12,14H2,1-5H3,(H,22,28) |
Clé InChI |
MLNXCIPTLYPFJB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)CC(C)(C)N1C(=NNC1=S)C2=CC(=CC=C2)S(=O)(=O)N3CCOCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(3,3-Difluorocyclobutyl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13071441.png)
![tert-Butyl4-[(R)-hydroxy(phenyl)methyl]piperidine-1-carboxylate](/img/structure/B13071444.png)






![2-(Ethylsulfanyl)spiro[3.4]octane-2-carboxylic acid](/img/structure/B13071498.png)

![N-(2-hydroxyethyl)-N,2-dimethyl-8-[[(4S)-5-methyl-3,4-dihydro-2H-chromen-4-yl]amino]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B13071501.png)



